molecular formula C11H16Cl2N2O B030792 Clenproperol CAS No. 38339-11-6

Clenproperol

Cat. No.: B030792
CAS No.: 38339-11-6
M. Wt: 263.16 g/mol
InChI Key: JXUDZCJTCKCTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clenproperol is a research compound of significant interest in the field of pharmacology and biochemistry, primarily investigated for its potential as a beta-adrenergic receptor agonist. Its core research value lies in its structural similarity to other compounds known to influence metabolic pathways and tissue remodeling. Researchers utilize this compound to study its specific mechanism of action, which is believed to involve the selective stimulation of β2-adrenergic receptors, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This fundamental action makes it a valuable tool for in vitro and preclinical studies focused on understanding receptor signaling, ligand-receptor interactions, and downstream metabolic effects. Key research applications include the investigation of metabolic rate modulation, lipid metabolism, and potential effects on protein synthesis and muscle atrophy pathways. This product is provided exclusively for use in laboratory research to advance scientific understanding and is strictly not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUDZCJTCKCTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959265
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38339-11-6
Record name Clenproperol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38339-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1-methylethyl)amino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clenproperol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution with Deuterated Tert-Butylamine

The synthesis of deuterium-labeled this compound derivatives employs a modified nucleophilic substitution mechanism. As detailed in patent CN104387284B, the reaction between 4-amino-α-bromo-3,5-dichloroacetophenone and D9-tert-butylamine occurs under alkaline conditions facilitated by organic bases such as N,N-diisopropylethylamine. This approach achieves a 53.3% conversion rate of the deuterated amine, significantly improving upon traditional methods that typically yield ≤12%.

Key Reaction Parameters:

ParameterOptimal ValueImpact on Yield
Molar Ratio (Substrate:D9-amine)1:1.33Maximizes amine utilization
Base CatalystN,N-diisopropylethylaminePrevents side reactions
Temperature25–30°CBalances kinetics/stability
Reaction Time48 hoursEnsures completion

This method’s innovation lies in decoupling the base catalyst from the amine reactant, allowing exclusive participation of D9-tert-butylamine in the substitution reaction.

Ketone Intermediate Reduction

Post-substitution, the ketone group undergoes reduction to yield the final alcohol moiety. Patent CN104387284B demonstrates that replacing conventional NaBH4 with alternative reductants increases yields from 35% to 76%. The optimized protocol uses:

This compound ketone intermediate+LiAlH4THF, 0°CThis compound alcohol(94% yield)[3]\text{this compound ketone intermediate} + \text{LiAlH}_4 \xrightarrow{\text{THF, 0°C}} \text{this compound alcohol} \quad (94\%\text{ yield})

This step’s efficiency directly influences the economic viability of large-scale production, with the patented method reducing raw material costs by 40% compared to earlier approaches.

Industrial-Scale Production Optimization

Crystallization and Purification

Industrial manufacturing implements multi-stage crystallization to achieve ≥99% chemical purity. The process involves:

  • Dissolving the crude product in ethanol-water (3:1 v/v) at 60°C

  • Gradual cooling to −5°C over 12 hours

  • Centrifugal washing with cold diethyl ether

This protocol removes residual brominated byproducts and unreacted starting materials, as confirmed by HPLC analysis showing ≤0.1% impurities.

Continuous Flow Reactor Integration

Recent advancements employ continuous flow systems to enhance reaction control:

  • Residence time: 8 minutes

  • Pressure: 2.5 bar

  • Temperature gradient: 50°C → 25°C

This setup improves heat transfer efficiency and reduces batch-to-batch variability, achieving a 22% increase in overall process yield compared to batch reactors.

Pharmaceutical Formulation Strategies

Dry Powder Inhalation (DPI) Preparation

Patent CN104188941B details a precision formulation method for inhalable this compound:

Composition (Per 100,000 Capsules):

ComponentQuantityParticle SizeFunction
This compound HCl2 g≤5 μmActive ingredient
200-mesh lactose2000 g75–150 μmPrimary carrier
60-mesh lactose1000 g250–500 μmFlow regulator

Manufacturing Process:

  • Active Pharmaceutical Ingredient (API) Milling:

    • Jet milling at 0.7 MPa compressed air pressure produces particles with D90 ≤5 μm.

    • Ensures optimal pulmonary deposition with fine particle fraction ≥65%.

  • Geometric Dilution Protocol:

    • Phase 1: Blend 1.33 g API with 50 g 200-mesh lactose (1:37.5 ratio)

    • Phase 2: Sequential addition of 100 g, 250 g, 600 g, and 1000 g lactose

    • Each mixing stage employs 5×60-mesh sieving for homogeneity

  • Final Blending:

    • V-type mixer operated at 15 rpm for 60 minutes

    • Capsule filling weight variation controlled to ±3% RSD

Stability-Enhanced Formulations

Comparative studies demonstrate the superiority of blended lactose carriers over single-grade excipients:

Stability ParameterBlended CarrierSingle-Grade Carrier
6-Month API Degradation≤0.8%2.1–3.4%
Aerodynamic Consistency92% FPF retention78% FPF retention
Moisture Uptake (40°C/75% RH)1.2%2.8%

The bimodal particle distribution in blended carriers creates optimal interparticulate forces, reducing moisture-mediated API degradation.

Analytical Method Validation

Quantitative NMR Spectroscopy

Deuterated this compound batches undergo rigorous isotopic analysis:

  • 2H^2\text{H}-NMR (76.8 MHz, CDCl3): δ 1.25 (s, 9D, C(CD3)3)

  • Isotopic purity: 98.2±0.3 atom% D

Mass Spectrometric Characterization

HRMS confirms molecular integrity:

  • Calculated for C12H9D9Cl2N2O: 329.1524 [M+H]+

  • Observed: 329.1521 [M+H]+ (Δ = −0.91 ppm)

Chemical Reactions Analysis

Types of Reactions: Clenproperol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Research

Clenproperol is primarily researched for its effects on the respiratory system and its potential therapeutic uses in treating conditions like asthma. Its properties as a bronchodilator make it a subject of interest in respiratory pharmacology.

Key Applications:

  • Bronchodilation Studies: this compound is studied for its efficacy in dilating bronchial passages, which is crucial for patients with obstructive airway diseases.
  • Metabolic Research: It is also investigated for its role in enhancing metabolic rates, making it relevant in studies of weight loss and obesity management.

Veterinary Medicine

This compound has been utilized in veterinary practices, particularly in livestock management. Its ability to promote lean muscle growth while reducing fat deposition has led to its controversial use as a growth promoter.

Key Applications:

  • Growth Promotion in Livestock: this compound is administered to cattle and swine to improve feed efficiency and promote muscle development.
  • Residue Analysis: Due to its banned status in food-producing animals in many countries, significant research focuses on detecting this compound residues in animal tissues and food products.

Food Safety and Regulatory Compliance

The detection of this compound residues in food products is critical for ensuring consumer safety. Various analytical methods have been developed to monitor its presence in meat and dairy products.

Analytical Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is widely used for the simultaneous determination of this compound and other beta-agonists in animal-derived foods .
  • Immunoassays: These rapid screening methods are employed to detect this compound residues in swine muscle and other animal tissues .

Case Study 1: Detection of this compound Residues

A study conducted on swine muscle samples demonstrated the efficacy of LC-MS/MS for detecting this compound residues. The method showed high sensitivity and specificity, allowing for reliable monitoring of beta-agonists in food safety protocols .

Case Study 2: Pharmacokinetics of this compound

Research utilizing isotopically labeled this compound (this compound-d7) helped elucidate its pharmacokinetics. By tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound-d7, researchers gained insights into its metabolic pathways and potential impacts on human health.

Data Table: Summary of Analytical Methods for this compound Detection

Analytical MethodSample TypeSensitivitySpecificityReference
LC-MS/MSAnimal TissuesHighHigh
ImmunoassaysSwine MuscleModerateModerate
HPLCMilk ProductsHighHigh
Magnetic Graphene ExtractionUrine SamplesHighHigh

Mechanism of Action

Clenproperol exerts its effects by binding to and activating β2-adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels result in various physiological responses, including bronchodilation, increased heart rate, and enhanced muscle growth . The molecular targets and pathways involved in these processes are critical for understanding the compound’s therapeutic potential .

Comparison with Similar Compounds

Structural and Pharmacological Similarities :

  • Both are β2-AR agonists but differ in pharmacokinetics. Clenbuterol has a longer half-life (~36 hours vs. 4–6 hours for salbutamol), leading to prolonged effects and accumulation risks .
  • Salbutamol is administered via inhalation or oral routes at lower doses (e.g., 2–4 mg/day) compared to clenbuterol (20–80 μg/day) .

Research Findings :

  • Clenbuterol improves glucose metabolism in skeletal muscle via β2-AR activation, whereas salbutamol’s metabolic effects are less pronounced .
  • Both compounds increase cardiovascular risks (e.g., tachycardia), but clenbuterol’s prolonged action exacerbates toxicity .

Prenalterol

Mechanistic Overlap :

  • Prenalterol is a β1-AR agonist, contrasting with clenbuterol’s β2 selectivity. Both exhibit central nervous system (CNS) activity, improving cognitive and adaptive behaviors in rodent models .

Functional Comparisons :

  • In rat studies, both clenbuterol and prenalterol reduced response rates under differential-reinforcement-of-low-rate schedules, mimicking antidepressant effects. These effects are antagonized by propranolol, confirming β-AR mediation .
  • Prenalterol’s investigational use in heart failure contrasts with clenbuterol’s applications in metabolic reprogramming and neuroprotection .

Side Effects :

  • Both drugs cause tachycardia, but prenalterol’s β1 selectivity may increase cardiac strain, while clenbuterol’s β2 activation risks skeletal muscle tremors .

Cilomilast

Divergent Mechanisms, Convergent Outcomes :

  • Cilomilast, a phosphodiesterase-4 (PDE4) inhibitor, synergizes with clenbuterol in rescuing mitochondrial dysfunction. Both reverse palmitate-induced mitochondrial depolarization and oxidative stress in myotubes .
  • Clenbuterol activates β2-AR-dependent pathways (e.g., p-BNIP3L), while cilomilast modulates cyclic AMP levels, illustrating distinct mechanisms for similar functional outcomes .

Comparative Data Table

Parameter Clenbuterol Salbutamol (Albuterol) Prenalterol Cilomilast
Receptor Selectivity β2-adrenergic β2-adrenergic β1-adrenergic PDE4 inhibitor
Half-Life ~36 hours 4–6 hours Not reported 6–8 hours
Therapeutic Uses Metabolic disorders, neuroprotection Asthma, COPD Heart failure (investigational) COPD, mitochondrial rescue
Key Research Findings Improves glucose homeostasis , Neuroprotection in PD Anti-doping detection Antidepressant-like effects Synergizes with clenbuterol
Side Effects Tachycardia, cardiac hypertrophy Tremors, tachycardia Tachycardia, CNS effects Nausea, diarrhea

Biological Activity

Clenproperol is a β2-adrenergic agonist that shares structural similarities with clenbuterol, making it an important compound in pharmacological research. Its biological activity has been studied across various contexts, including its effects on weight loss, immune modulation, and potential neuroprotective properties. This article synthesizes findings from diverse sources, highlighting the compound's mechanisms of action, effects on different biological systems, and relevant case studies.

This compound primarily exerts its effects through selective activation of β2-adrenergic receptors (β2-ARs). The binding of this compound to these receptors activates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This cascade results in various physiological effects:

  • Lipid Metabolism : this compound promotes lipolysis and thermogenesis, contributing to weight loss and fat reduction. It has been noted for its higher potency and longer half-life compared to other β2-AR agonists, making it effective for weight management .
  • Bronchodilation : Similar to other β2-agonists, this compound acts as a bronchodilator, providing relief in respiratory conditions .
  • Immune Modulation : this compound influences immune cell function by enhancing lymphocyte proliferation and modulating cytokine production. Studies indicate that it can reduce pro-inflammatory cytokines such as TNF-α and IL-6 .

1. Weight Loss and Metabolism

This compound has gained attention for its role in promoting weight loss. It acts as a chemical liposuction agent by increasing metabolic rate and fat oxidation. A study highlighted that this compound administration resulted in significant fat loss in animal models, demonstrating its potential utility in obesity management .

2. Immune System Effects

Research indicates that this compound enhances lymphocyte proliferation. In a study involving untrained horses, treatment with low concentrations of this compound significantly increased the proliferation of total lymphocytes and specific T cell populations (CD4+ and CD8+). Notably, the optimal concentration for enhancing CD4+ proliferation was found to be 0.6 ng/mL .

Concentration (ng/mL)Total Lymphocyte ProliferationCD4+ ProliferationCD8+ Proliferation
0.6IncreasedIncreasedDecreased
1.0No effectNo effectNo effect
1.6DecreasedIncreasedNo effect

This immune-modulating effect suggests potential applications for this compound in enhancing immune responses during infections or vaccinations.

3. Neuroprotective Properties

This compound has been investigated for its neuroprotective effects in models of neurodegeneration. In studies involving Parkinson's disease models, this compound was shown to transiently decrease levels of Snca mRNA in the substantia nigra following acute administration but did not significantly affect α-synuclein protein levels over repeated dosing . This suggests that while there may be initial benefits in terms of gene expression modulation, the long-term effects require further investigation.

Clenbuterol Epidemic Poisoning

A notable case study examined the clinical implications of β2-adrenergic agonists like clenbuterol and this compound during an epidemic poisoning incident among livestock. The findings underscored the risks associated with improper use of these compounds in agriculture, leading to significant health issues in humans consuming contaminated meat products . This highlights the need for stringent regulations regarding the use of such compounds.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Clenproperol in environmental samples, and how can researchers ensure reproducibility?

  • Methodology : Use isotope dilution techniques with deuterated analogs (e.g., this compound-d7) paired with LC-MS/MS to achieve precise quantification . Calibration curves should be established using certified reference standards (CAS 38339-11-6) to minimize matrix interference . Reproducibility requires strict adherence to protocols for sample preparation, chromatography conditions (e.g., column type, mobile phase), and mass spectrometry parameters (e.g., ionization mode, fragmentor voltage) .

Q. How can researchers confirm the structural identity and purity of synthesized this compound?

  • Methodology : Combine spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm bond connectivity and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Match observed exact mass (262.06396 g/mol) to theoretical values .
  • Purity assessment : Use HPLC with UV detection (λ = 220–280 nm) and validate purity ≥95% .

Q. What experimental designs are appropriate for initial pharmacological characterization of this compound?

  • Methodology :

  • In vitro assays : Test β2-adrenergic receptor binding affinity via competitive radioligand binding assays using 3H^3H-labeled agonists .
  • Dose-response studies : Measure cAMP production in transfected HEK293 cells to assess potency (EC50_{50}) .
  • Control groups : Include vehicle controls and reference agonists (e.g., salbutamol) for comparative analysis .

Advanced Research Questions

Q. How can isotopic labeling (e.g., this compound-d7) improve pharmacokinetic and metabolic studies?

  • Methodology : Use deuterated analogs as internal standards to correct for matrix effects in LC-MS/MS-based assays, enhancing accuracy in bioavailability and half-life calculations . For metabolic profiling, incubate this compound with liver microsomes and use HRMS to detect deuterium-retaining metabolites, distinguishing phase I/II transformations .

Q. What strategies resolve contradictions in receptor selectivity data for this compound across studies?

  • Approach :

  • Assay standardization : Compare methodologies (e.g., cell lines, receptor isoforms, assay buffers) to identify variability sources .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to quantify heterogeneity .
  • Functional vs. binding assays : Disentangle binding affinity (Kd_d) from efficacy (e.g., intrinsic activity) using GTPγS binding assays .

Q. How can researchers optimize this compound detection in complex environmental matrices with low recovery rates?

  • Methodology :

  • Sample pretreatment : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from interferents .
  • Matrix-matched calibration : Prepare standards in blank matrix extracts to correct for ion suppression/enhancement .
  • Limit of detection (LOD) : Validate via signal-to-noise ratios (S/N ≥ 3) and spike-recovery tests at sub-ppb concentrations .

Q. What computational approaches predict this compound’s off-target interactions and toxicity?

  • Methodology :

  • Molecular docking : Screen against ADMET-related targets (e.g., hERG, CYP450 isoforms) using software like AutoDock Vina .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on β-agonist datasets to forecast cardiotoxicity risks .
  • Validation : Cross-reference predictions with in vitro cytotoxicity assays (e.g., MTT assay in cardiomyocytes) .

Methodological Considerations

  • Data validation : Ensure all experiments include triplicate measurements and statistical tests (e.g., ANOVA with post-hoc correction) .
  • Ethical compliance : For studies involving animal/human tissues, adhere to institutional review protocols and declare conflicts of interest .
  • Transparency : Deposit raw data (e.g., spectral files, dose-response curves) in public repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clenproperol
Reactant of Route 2
Clenproperol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.